molecular formula C10H9FN4O B8432656 3-amino-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide

3-amino-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide

Cat. No. B8432656
M. Wt: 220.20 g/mol
InChI Key: GAIVYQMTHFAAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07402585B2

Procedure details

N-(3-fluorophenyl)-3-nitro-1H-pyrazole-5-carboxamide (100 mg, 0.4 mmol) in ethyl acetate:ethanol (10:4) was stirred with platinum dioxide (10 mg) under an atmosphere of hydrogen (70 psi) for 3 hours. The catalyst was filtered off and the solvent was evaporated in vacuo to yield 3-amino-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide (65 mg, 73% yield):
Name
N-(3-fluorophenyl)-3-nitro-1H-pyrazole-5-carboxamide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
ethyl acetate ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]([C:11]2[NH:15][N:14]=[C:13]([N+:16]([O-])=O)[CH:12]=2)=[O:10])[CH:5]=[CH:6][CH:7]=1>C(OCC)(=O)C.C(O)C.[Pt](=O)=O>[NH2:16][C:13]1[CH:12]=[C:11]([C:9]([NH:8][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)=[O:10])[NH:15][N:14]=1 |f:1.2|

Inputs

Step One
Name
N-(3-fluorophenyl)-3-nitro-1H-pyrazole-5-carboxamide
Quantity
100 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)NC(=O)C1=CC(=NN1)[N+](=O)[O-]
Name
ethyl acetate ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.C(C)O
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=C1)C(=O)NC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.